Cas no 1033202-93-5 (1,3-benzoxazole-2,5-dicarbaldehyde)

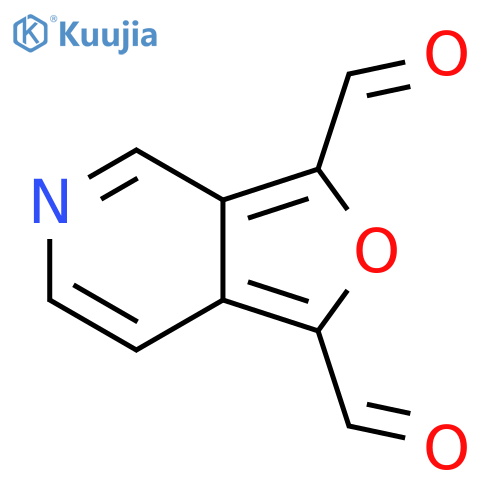

1033202-93-5 structure

商品名:1,3-benzoxazole-2,5-dicarbaldehyde

1,3-benzoxazole-2,5-dicarbaldehyde 化学的及び物理的性質

名前と識別子

-

- 2,5-Benzoxazoledicarboxaldehyde

- 1,3-benzoxazole-2,5-dicarbaldehyde

- EN300-3066588

- AKOS006306293

- 1033202-93-5

- Benzo[d]oxazole-2,5-dicarbaldehyde

-

- インチ: 1S/C9H5NO3/c11-4-8-6-1-2-10-3-7(6)9(5-12)13-8/h1-5H

- InChIKey: CLSONTXUEFMPHK-UHFFFAOYSA-N

- ほほえんだ: C1(C=O)=C2C=CN=CC2=C(C=O)O1

計算された属性

- せいみつぶんしりょう: 175.026943022g/mol

- どういたいしつりょう: 175.026943022g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 219

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 60.2Ų

じっけんとくせい

- 密度みつど: 1.425±0.06 g/cm3(Predicted)

- ふってん: 359.3±34.0 °C(Predicted)

- 酸性度係数(pKa): -3.53±0.10(Predicted)

1,3-benzoxazole-2,5-dicarbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3066588-5g |

1,3-benzoxazole-2,5-dicarbaldehyde |

1033202-93-5 | 5g |

$9301.0 | 2023-09-05 | ||

| Enamine | EN300-3066588-10g |

1,3-benzoxazole-2,5-dicarbaldehyde |

1033202-93-5 | 10g |

$13792.0 | 2023-09-05 | ||

| Enamine | EN300-3066588-0.25g |

1,3-benzoxazole-2,5-dicarbaldehyde |

1033202-93-5 | 95.0% | 0.25g |

$1587.0 | 2025-03-19 | |

| Enamine | EN300-3066588-0.05g |

1,3-benzoxazole-2,5-dicarbaldehyde |

1033202-93-5 | 95.0% | 0.05g |

$903.0 | 2025-03-19 | |

| Enamine | EN300-3066588-5.0g |

1,3-benzoxazole-2,5-dicarbaldehyde |

1033202-93-5 | 95.0% | 5.0g |

$9301.0 | 2025-03-19 | |

| Enamine | EN300-3066588-0.1g |

1,3-benzoxazole-2,5-dicarbaldehyde |

1033202-93-5 | 95.0% | 0.1g |

$1113.0 | 2025-03-19 | |

| Enamine | EN300-3066588-1.0g |

1,3-benzoxazole-2,5-dicarbaldehyde |

1033202-93-5 | 95.0% | 1.0g |

$3207.0 | 2025-03-19 | |

| Enamine | EN300-3066588-2.5g |

1,3-benzoxazole-2,5-dicarbaldehyde |

1033202-93-5 | 95.0% | 2.5g |

$6287.0 | 2025-03-19 | |

| Enamine | EN300-3066588-0.5g |

1,3-benzoxazole-2,5-dicarbaldehyde |

1033202-93-5 | 95.0% | 0.5g |

$2501.0 | 2025-03-19 | |

| Enamine | EN300-3066588-10.0g |

1,3-benzoxazole-2,5-dicarbaldehyde |

1033202-93-5 | 95.0% | 10.0g |

$13792.0 | 2025-03-19 |

1,3-benzoxazole-2,5-dicarbaldehyde 関連文献

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

1033202-93-5 (1,3-benzoxazole-2,5-dicarbaldehyde) 関連製品

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 13769-43-2(potassium metavanadate)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量